METHYL 4-{4-ACETAMIDO-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZOATE
Overview
Description
METHYL 4-{4-ACETAMIDO-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[4,3-d]pyrimidine core, which is a fused ring system combining chromene and pyrimidine structures
Preparation Methods
The synthesis of METHYL 4-{4-ACETAMIDO-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under reflux conditions with suitable catalysts.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
METHYL 4-{4-ACETAMIDO-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the ester moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 4-{4-ACETAMIDO-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of METHYL 4-{4-ACETAMIDO-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-proliferative effects.
Comparison with Similar Compounds
METHYL 4-{4-ACETAMIDO-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZOATE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and are studied for their anti-cancer properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds are explored for their potential as tyrosine kinase inhibitors and CDK4 inhibitors.
The uniqueness of this compound lies in its specific structural features and its potent dual activity against cancer cell lines and CDK2 inhibition .
Properties
IUPAC Name |
methyl 4-(4-acetamido-5-oxochromeno[4,3-d]pyrimidin-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-11(25)22-19-16-17(14-5-3-4-6-15(14)29-21(16)27)23-18(24-19)12-7-9-13(10-8-12)20(26)28-2/h3-10H,1-2H3,(H,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYHGOUIFULDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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